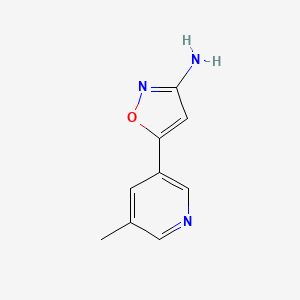
5-(5-Methylpyridin-3-yl)-1,2-oxazol-3-amine
Vue d'ensemble
Description
5-(5-Methylpyridin-3-yl)-1,2-oxazol-3-amine is a useful research compound. Its molecular formula is C9H9N3O and its molecular weight is 175.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-(5-Methylpyridin-3-yl)-1,2-oxazol-3-amine is a nitrogen-containing heterocyclic compound characterized by the presence of a pyridine ring and an oxazole moiety. This compound has garnered attention due to its potential biological activities, including interactions with various biomolecules that influence cellular processes.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The oxazole ring is particularly significant as it can modulate enzyme activity through competitive inhibition or allosteric modulation. This compound has been shown to influence key signaling pathways, including the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation.
Enzyme Interactions
This compound interacts with various enzymes, notably receptor tyrosine kinases. This interaction is critical for regulating cell signaling and growth processes.
Cellular Effects
The compound exhibits profound effects on cellular functions by modulating gene expression and metabolism. Studies indicate that it can influence cell survival and apoptosis through its action on signaling pathways.
Case Studies
- In Vitro Studies : Research has demonstrated that this compound can inhibit tumor growth in various cancer cell lines by inducing apoptosis and altering cell cycle progression. For instance, in studies involving human breast adenocarcinoma cells (MCF-7), this compound showed significant cytotoxicity with an IC50 value indicating effective concentration levels .
- Animal Models : In vivo studies have revealed that lower doses of this compound can exhibit therapeutic effects such as immune modulation and tumor inhibition. The pharmacokinetics suggest favorable absorption and distribution characteristics, which are essential for its potential use in drug development .
Dosage Effects
The biological activity of this compound varies significantly with dosage. Lower concentrations have been associated with beneficial effects such as immunomodulation, while higher concentrations may lead to cytotoxic effects on healthy cells.
Metabolic Pathways
This compound is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may possess distinct biological activities. Understanding these metabolic pathways is crucial for predicting the pharmacological profile of the compound.
Transport and Distribution
The transport mechanisms involve specific solute carrier transporters that facilitate the movement of this compound across cellular membranes. This property enhances its bioavailability and therapeutic efficacy.
Comparative Analysis
To contextualize the biological activity of this compound, a comparison with similar compounds highlights its unique properties:
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| 5-(Pyridin-3-yl)-1,2-thiazol | Anti-tubercular | Exhibits antioxidant properties |
| Pyrazolo[1,5-a]pyridin | Antitumor | Noted for diverse pharmacological activities |
| 5-(Pyridin-3-y)-1,2-thiazol | Immune modulation | Effective against prion diseases |
Uniqueness : The oxazole ring in 5-(5-Methylpyridin-3-yl)-1,2-oxazol-3-amines contributes distinct electronic properties that enhance its potential as a scaffold for novel therapeutic agents.
Propriétés
IUPAC Name |
5-(5-methylpyridin-3-yl)-1,2-oxazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6-2-7(5-11-4-6)8-3-9(10)12-13-8/h2-5H,1H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJABJJOUHSFAHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C2=CC(=NO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















